

# Sulfated vs. Desulfated CCK-8: A Comparative Analysis of CCK1 Receptor Interaction

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Compound of Interest		
Compound Name:	Cholecystokinin Octapeptide, desulfated (TFA)	
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For researchers, scientists, and drug development professionals, understanding the nuanced interactions between ligands and their receptors is paramount. This guide provides an objective comparison of the effects of sulfated cholecystokinin-8 (sCCK-8) and its desulfated counterpart (dCCK-8) on the cholecystokinin-1 receptor (CCK1R), supported by experimental data and detailed methodologies.

Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and the central nervous system. Its biological effects are mediated through two G protein-coupled receptors, CCK1R and CCK2R. The most abundant and biologically active form of CCK is an octapeptide (CCK-8), which can exist in a sulfated or desulfated form, depending on the post-translational modification of a specific tyrosine residue. This sulfation is a critical determinant of its receptor selectivity and potency, particularly at the CCK1 receptor.

## **Executive Summary of Comparative Effects**

The presence of a sulfate group on the tyrosine residue of CCK-8 dramatically enhances its affinity and potency for the CCK1 receptor. In contrast, the desulfated form exhibits a significantly lower affinity, rendering it substantially less effective at activating this receptor subtype. This high degree of selectivity is a cornerstone of CCK receptor pharmacology.

## **Data Presentation: Quantitative Comparison**



The following table summarizes the quantitative data from various studies, highlighting the differential binding affinities and functional potencies of sulfated and desulfated CCK-8 at the CCK1 receptor.

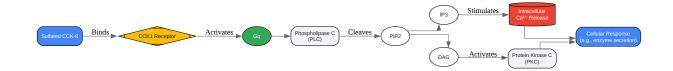
Ligand	Parameter	Value	Cell Line/System	Reference
Sulfated CCK-8 (sCCK-8)	Ki (nM)	~0.4	Guinea pig pancreatic acini	[1]
EC50 (nM) for Calcium Flux	0.23 - 0.35	CHO and HEK- 293 cells expressing human and rat CCK1R	[2]	
EC50 (nM) for MAPK/ERK signaling	0.32	CHO cells expressing chicken CCK1R	[3]	_
Desulfated CCK-8 (dCCK-8)	Ki (nM)	~28	Guinea pig pancreatic acini	[1]
Relative Affinity vs. sCCK-8	500 to 1000-fold lower	Mammalian systems	[3]	

Note: Ki represents the inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity. EC50 (half-maximal effective concentration) represents the concentration of a ligand that induces a response halfway between the baseline and maximum, indicating the ligand's potency.

## **Signaling Pathways and Experimental Workflows**

To understand the functional consequences of ligand binding and the methods used to quantify these interactions, the following diagrams illustrate the key signaling pathways and experimental workflows.

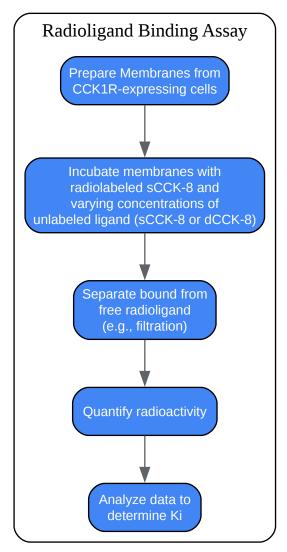


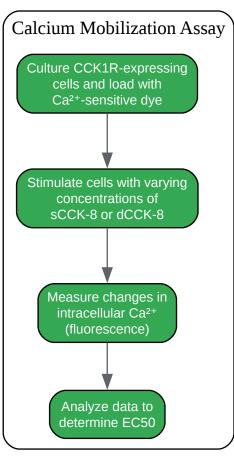


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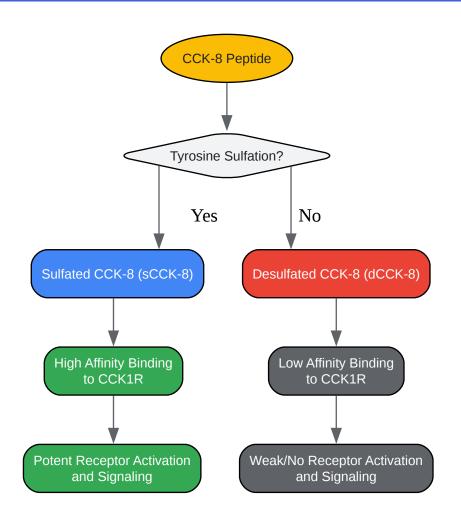
Caption: CCK1 Receptor Signaling Pathway.











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### References

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- 3. Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R) in chickens: functional analysis and tissue expression PMC [pmc.ncbi.nlm.nih.gov]



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